molecular formula C19H24N2O4 B2645018 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea CAS No. 1172963-88-0

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea

Cat. No.: B2645018
CAS No.: 1172963-88-0
M. Wt: 344.411
InChI Key: LQFYZMOVAWNHSB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea moiety connected to a dimethoxyphenyl group and a dimethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of the intermediate 2-(3,5-dimethylphenoxy)ethylamine. This can be achieved by reacting 3,5-dimethylphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The intermediate is then coupled with 2,3-dimethoxyphenyl isocyanate to form the final product. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-3-(2-phenoxyethyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylphenoxy)ethyl)urea

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(2-(3,5-dimethylphenoxy)ethyl)urea is unique due to the presence of both dimethoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(3,5-dimethylphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13-10-14(2)12-15(11-13)25-9-8-20-19(22)21-16-6-5-7-17(23-3)18(16)24-4/h5-7,10-12H,8-9H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFYZMOVAWNHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)NC2=C(C(=CC=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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